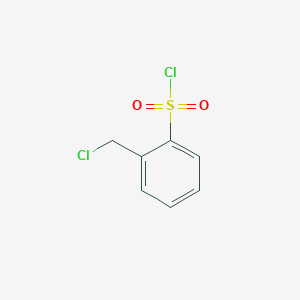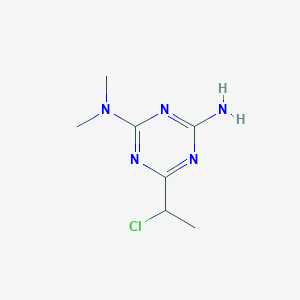
6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, medicine, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 1-chloroethyl chloroformate with N,N-dimethyl-1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amines and alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative .
Scientific Research Applications
6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its antitumor properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with cellular components. The compound can alkylate DNA, leading to the disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential antitumor activity, where it targets rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-chloroethyl chloroformate: Used in similar synthetic applications.
N,N-dimethyl-1,3,5-triazine-2,4-diamine: A precursor in the synthesis of the compound.
Chlorobenzene derivatives: Share similar nucleophilic substitution reactions
Uniqueness
6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in a distinct manner.
Properties
IUPAC Name |
6-(1-chloroethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-4(8)5-10-6(9)12-7(11-5)13(2)3/h4H,1-3H3,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSCOBGYAUKKBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)N(C)C)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585369 |
Source


|
| Record name | 6-(1-Chloroethyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98336-32-4 |
Source


|
| Record name | 6-(1-Chloroethyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
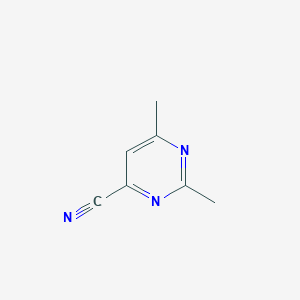



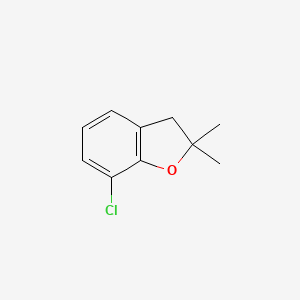
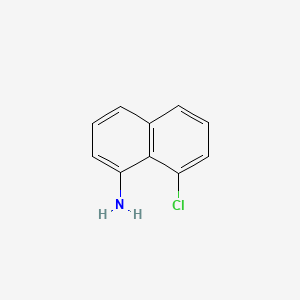
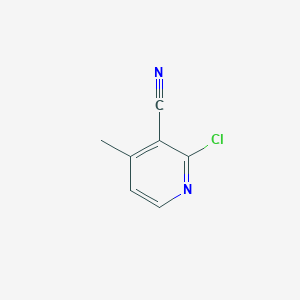
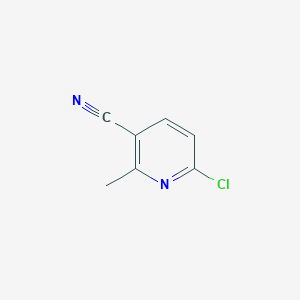
![3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1355600.png)
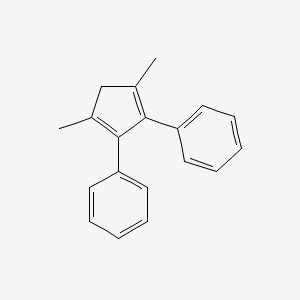
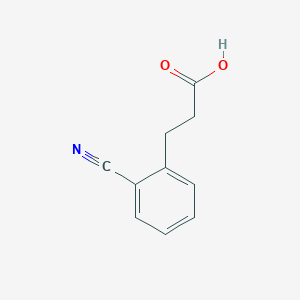
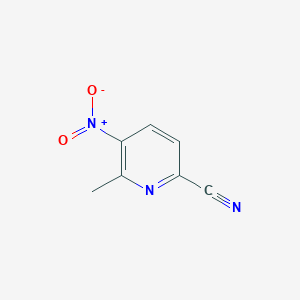
![4-[(3,4-Dichlorophenyl)carbonyl]piperidine](/img/structure/B1355606.png)
